
2-Methyl-1-pyrrolidin-1-yl-3-thiophen-2-ylpropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-1-pyrrolidin-1-yl-3-thiophen-2-ylpropan-1-one, also known as MPTP, is a synthetic compound that has been studied for its potential applications in scientific research. MPTP is a derivative of the cathinone family of compounds, which are known for their stimulant and psychoactive effects. However, MPTP has unique properties that make it a valuable tool for studying various biochemical and physiological processes.
作用機序
2-Methyl-1-pyrrolidin-1-yl-3-thiophen-2-ylpropan-1-one is thought to exert its effects by being converted into a toxic metabolite called MPP+, which selectively targets and destroys dopamine-producing neurons in the brain. This compound is transported into the brain by the dopamine transporter and is then converted into MPP+ by the enzyme monoamine oxidase-B. MPP+ then accumulates in the dopamine-producing neurons and causes oxidative stress, leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the selective destruction of dopamine-producing neurons in the brain, as well as alterations in neurotransmitter levels and oxidative stress. This compound has also been shown to induce behavioral changes in animal models, including motor deficits and cognitive impairments.
実験室実験の利点と制限
One of the primary advantages of 2-Methyl-1-pyrrolidin-1-yl-3-thiophen-2-ylpropan-1-one is its ability to selectively target and destroy dopamine-producing neurons in the brain, which can be used to study the mechanisms of Parkinson's disease. This compound is also relatively easy to synthesize and has been well-documented in the scientific literature. However, there are also limitations to using this compound in laboratory experiments, including its potential toxicity and the need for specialized equipment and expertise to handle the compound safely.
List of
将来の方向性
1. Developing new treatments for Parkinson's disease based on the mechanisms of 2-Methyl-1-pyrrolidin-1-yl-3-thiophen-2-ylpropan-1-one-induced neurotoxicity.
2. Studying the effects of this compound on other neurotransmitter systems in the brain.
3. Investigating the potential use of this compound as a tool for studying other neurodegenerative diseases.
4. Developing new methods for synthesizing this compound and related compounds.
5. Exploring the potential use of this compound as a therapeutic agent for other conditions, such as depression and anxiety.
6. Investigating the long-term effects of this compound exposure on brain function and behavior.
7. Developing new methods for delivering this compound to specific regions of the brain for targeted studies.
8. Studying the effects of this compound on different animal models to better understand its mechanisms of action.
9. Investigating the potential use of this compound as a diagnostic tool for Parkinson's disease.
10. Developing new imaging techniques to visualize the effects of this compound on the brain.
合成法
2-Methyl-1-pyrrolidin-1-yl-3-thiophen-2-ylpropan-1-one can be synthesized using a variety of methods, including the reaction of methylamine with 3-thiophen-2-ylpropan-1-one in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with pyrrolidine to yield this compound. This synthesis method has been well-documented in the scientific literature and has been used by researchers to produce this compound for laboratory experiments.
科学的研究の応用
2-Methyl-1-pyrrolidin-1-yl-3-thiophen-2-ylpropan-1-one has been studied for its potential applications in a variety of scientific research areas, including neuroscience, pharmacology, and toxicology. One of the primary uses of this compound is as a tool for studying the dopamine system in the brain. This compound has been shown to selectively target and destroy dopamine-producing neurons in the brain, which can lead to Parkinson's disease-like symptoms in animal models. This has made this compound a valuable tool for studying the mechanisms of Parkinson's disease and developing new treatments.
特性
IUPAC Name |
2-methyl-1-pyrrolidin-1-yl-3-thiophen-2-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NOS/c1-10(9-11-5-4-8-15-11)12(14)13-6-2-3-7-13/h4-5,8,10H,2-3,6-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWQPMPREXUEBST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CS1)C(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

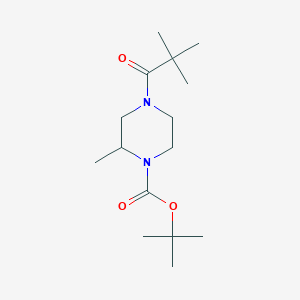
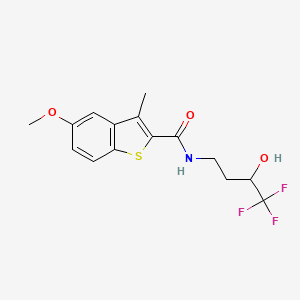
![N-methyl-N-thieno[3,2-d]pyrimidin-4-ylthiophene-2-carboxamide](/img/structure/B7592494.png)
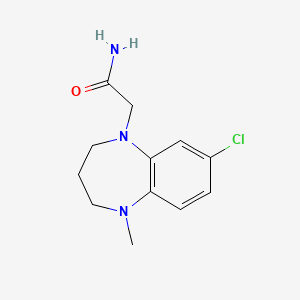
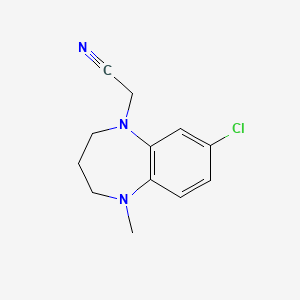
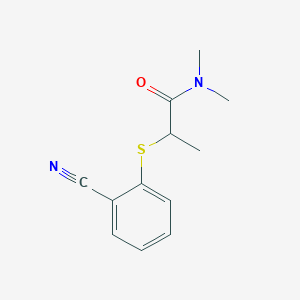
![2-[2-(2,3-Dimethylphenyl)pyrrolidin-1-yl]acetamide](/img/structure/B7592512.png)
![N-cyclopentyl-N-[2-(dimethylamino)ethyl]-2-methyl-4-(1,2,4-triazol-1-yl)benzamide](/img/structure/B7592519.png)
![3-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperidin-1-yl]propanenitrile](/img/structure/B7592535.png)
![N-(3-ethoxyspiro[3.3]heptan-1-yl)-2-(2-oxo-1H-quinolin-3-yl)acetamide](/img/structure/B7592544.png)
![(3,4-Dimethylphenyl)-[2-(methoxymethyl)morpholin-4-yl]methanone](/img/structure/B7592557.png)

![2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl-(2-methylpyrazol-3-yl)methanone](/img/structure/B7592572.png)
![6-(2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridine-1-carbonyl)-2-ethylpyridazin-3-one](/img/structure/B7592585.png)